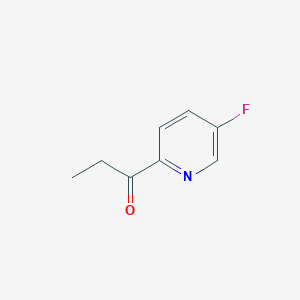
(5-(环丙基乙炔基)吡啶-3-基)硼酸
描述
“(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid”, also known as CPEB, is a boronic acid derivative. It has a unique structure that contains a pyridine ring with a cyclopropylethynyl group attached to a boronic acid moiety. The molecular formula is C10H10BNO2, and the average mass is 187.003 Da .
Synthesis Analysis
Boronic acids, including CPEB, can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis
The molecular structure of CPEB includes a pyridine ring with a cyclopropylethynyl group attached to a boronic acid moiety . The molecular formula is C10H10BNO2 .Chemical Reactions Analysis
Boronic acids, such as CPEB, have been used in various chemical reactions. For instance, they have been used in phosphine-free Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The molecular weight of CPEB is 187.003 g/mol . More detailed physical and chemical properties were not found in the search results.科学研究应用
合成和化学性质
- (5-(环丙基乙炔基)吡啶-3-基)硼酸和相关化合物采用区域选择性卤素-金属交换和三异丙基硼酸酯淬灭的方法合成,起始原料为适当的二卤吡啶。这些化合物已证明具有与芳基卤化物进行钯催化偶联的能力,这对于制备新的吡啶库具有重要意义 (Bouillon 等,2003)。
催化和化学反应
- 芳基硼酸,包括 (5-(环丙基乙炔基)吡啶-3-基)硼酸等衍生物,参与与烷基硫醇的铜介导交叉偶联反应。这些反应对于芳基硫醚的合成至关重要,芳基硫醚具有多种应用,包括在半胱氨酸的合成中 (Herradura Ps 等,2000)。
生物化学和医学应用
- 硼酸,包括吡啶基硼酸,在中性 pH 值下对二醇/三醇结合表现出高亲和力,使其可用作传感元件。此特性对于在生理环境中使用吸收光谱进行葡萄糖比色滴定的应用至关重要 (Boduroglu 等,2005)。
复杂有机分子的合成
- 硼酸,包括吡啶基硼酸,的多功能性在其在硼酸催化中的作用中得到进一步强调。此特性促进了复杂的有机反应,例如羟胺酸与醌亚胺缩酮的氮杂-迈克尔加成,为稠密官能化的环己烷的合成铺平了道路 (Hashimoto 等,2015)。
先进材料和超分子化学
- 源自吡啶硼酸的含氮硼酸酯,如 (5-(环丙基乙炔基)吡啶-3-基)硼酸,已用于形成超分子聚集体,包括大环和配位聚合物。这些结构在材料科学和催化领域具有潜在应用 (Salazar-Mendoza 等,2013)。
作用机制
未来方向
The future directions of CPEB and similar boronic acid derivatives are promising. The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
生化分析
Biochemical Properties
(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with enzymes such as proteases and kinases, as well as proteins involved in signal transduction pathways. The nature of these interactions often involves the formation of reversible covalent bonds with active site residues, leading to enzyme inhibition or modulation of protein function. This compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research .
Cellular Effects
The effects of (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, this compound can inhibit specific kinases, leading to changes in downstream signaling events that regulate cell proliferation, differentiation, and apoptosis. Additionally, (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid has been shown to impact metabolic pathways by altering the activity of enzymes involved in glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to their inhibition or activation. This binding often involves the formation of reversible covalent bonds with nucleophilic residues such as serine, threonine, or cysteine. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to hydrolysis or oxidation. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and apoptosis. Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical modulation without causing adverse effects. These findings highlight the importance of dosage optimization in preclinical studies .
Metabolic Pathways
(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels and energy production. Additionally, this compound can affect the activity of enzymes involved in lipid metabolism, resulting in alterations in lipid synthesis and degradation. These interactions underscore the compound’s potential as a modulator of metabolic pathways .
属性
IUPAC Name |
[5-(2-cyclopropylethynyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c13-11(14)10-5-9(6-12-7-10)4-3-8-1-2-8/h5-8,13-14H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAAVBWXCOPIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C#CC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745029 | |
| Record name | [5-(Cyclopropylethynyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189372-89-1 | |
| Record name | [5-(Cyclopropylethynyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1375678.png)
![tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1375679.png)

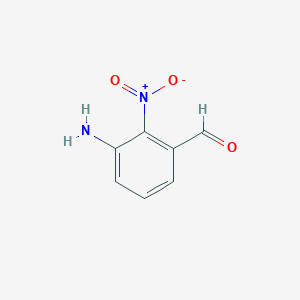
![7-Bromopyrido[2,3-b]pyrazine-8-carbaldehyde](/img/structure/B1375689.png)
![6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B1375690.png)

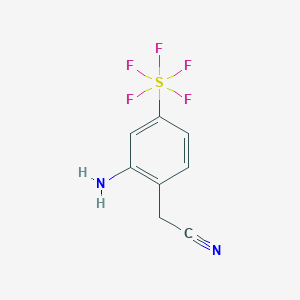
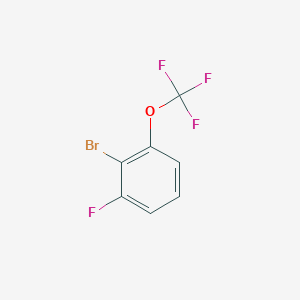

![6-bromo-N-[(4-cyanophenyl)methyl]hexanamide](/img/structure/B1375696.png)
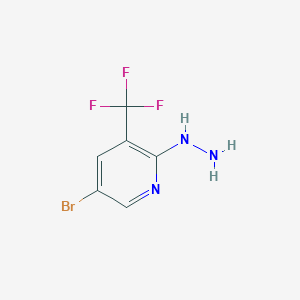
![Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1375700.png)
